
4-フルオロ-2-メチル-5-ニトロアニリン
概要
説明
4-Fluoro-2-methyl-5-nitroaniline is a compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a solid compound that is pale-yellow to yellow-brown in color .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methyl-5-nitroaniline involves dissolving the compound in concentrated sulfuric acid at -15°C. The solution is then slowly added to a solution of potassium nitrate dissolved in concentrated sulfuric acid. The mixture is stirred at this temperature for 2 hours. The reaction mixture is then poured into ice water, and sodium hydroxide is added to adjust the pH to between 8.0 and 9.0. Vigorous stirring precipitates the solid, which is then filtered to yield the yellow solid 4-Fluoro-2-methyl-5-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methyl-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis
4-Fluoro-2-methyl-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
4-Fluoro-2-methyl-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents . It has a flash point of 161.8°C . The compound is stable under normal conditions but contains an amino group in its molecular structure, which gives it a certain basicity that allows it to form salts with acidic volatiles .科学的研究の応用
医薬品合成における中間体
4-フルオロ-2-メチル-5-ニトロアニリンは、メレレチニブの合成において重要な役割を果たします . メレレチニブは、さまざまな癌の治療のために開発されている、変異型BRAFV600Eキナーゼの強力な阻害剤です . メレレチニブの調製過程において、4-フルオロ-2-メチル-5-ニトロアニリンは重要な中間体化合物として役立ちます .
金属との錯体形成
4-フルオロ-2-メチル-5-ニトロアニリンは、コバルト(II)、ニッケル(II)、銅(II)と錯体を形成します . この特性は、触媒、材料科学、生化学などのさまざまな分野で利用できます .
有機合成における出発試薬
4-フルオロ-2-メチル-5-ニトロアニリンは、他の有機化合物の合成における出発試薬として使用できます . 例えば、4-フルオロ-N-エチル-2-ニトロアニリンおよびN-(4-フルオロ-2-ニトロフェニル)-β-アラニンの合成に使用されました .
Safety and Hazards
4-Fluoro-2-methyl-5-nitroaniline is classified as a hazardous substance. Prolonged or repeated exposure may have harmful effects on the respiratory system, liver, and kidneys . It is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment, including gloves, goggles, and a lab coat .
将来の方向性
作用機序
Target of Action
It is known that nitroaniline compounds can interact with various biological targets, including enzymes and receptors .
Mode of Action
4-Fluoro-2-methyl-5-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The nitro group in the compound can be reduced to an amine group, which can further interact with its targets .
Biochemical Pathways
Nitroaniline compounds are known to interfere with the normal functioning of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may be distributed into lipid-rich tissues .
Result of Action
Nitroaniline compounds can cause oxidative stress and cytotoxicity in cells .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-methyl-5-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, exposure to the compound may have harmful effects on the respiratory system, liver, and kidneys, indicating the need for appropriate protective measures when handling the compound .
生化学分析
Biochemical Properties
4-Fluoro-2-methyl-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s nitro group can undergo reduction to form amino derivatives, which can further interact with proteins and other biomolecules. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and stability in biochemical environments .
Cellular Effects
4-Fluoro-2-methyl-5-nitroaniline has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, 4-Fluoro-2-methyl-5-nitroaniline can induce oxidative stress, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-methyl-5-nitroaniline involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. The nitro group of 4-Fluoro-2-methyl-5-nitroaniline can also undergo reduction, forming reactive intermediates that can bind to DNA and proteins, potentially causing mutations or other cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methyl-5-nitroaniline can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 4-Fluoro-2-methyl-5-nitroaniline may degrade into various byproducts, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown potential for cumulative toxicity, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methyl-5-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 4-Fluoro-2-methyl-5-nitroaniline can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
4-Fluoro-2-methyl-5-nitroaniline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can be metabolized to form amino derivatives, which can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell, affecting cellular function and viability .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-methyl-5-nitroaniline is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. The localization and accumulation of 4-Fluoro-2-methyl-5-nitroaniline within cells can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methyl-5-nitroaniline is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. The localization of 4-Fluoro-2-methyl-5-nitroaniline within cells can significantly impact its activity and overall effects on cellular function .
特性
IUPAC Name |
4-fluoro-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUCVZCVMTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597594 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446-18-4 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

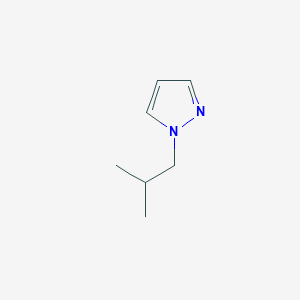

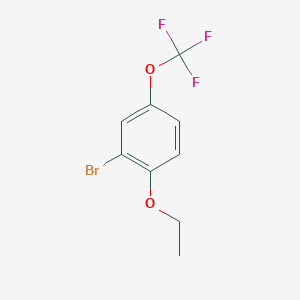
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
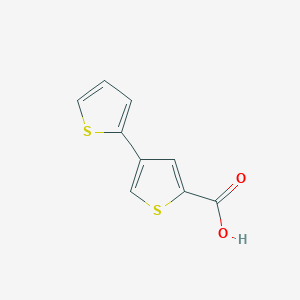
amine](/img/structure/B1342586.png)

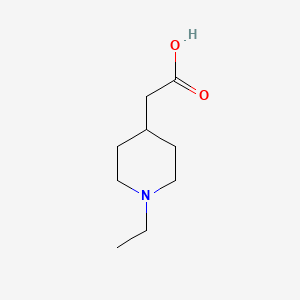

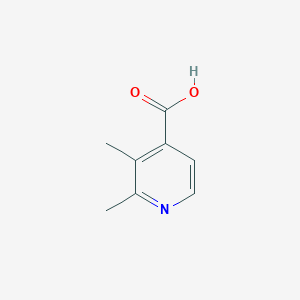

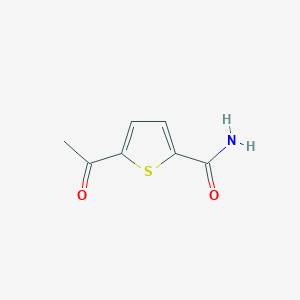

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)